N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-based carboxamide derivative characterized by a 4-ethyl substituent on the benzothiazole ring and a carboxamide linkage at position 4. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, which confer unique electronic and steric properties. This compound is part of a broader class of benzothiazole derivatives studied for diverse biological activities, including antimicrobial, antitumor, and anticonvulsant effects .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-2-10-4-3-5-13-15(10)19-17(23-13)20-16(21)11-6-7-12-14(8-11)22-9-18-12/h3-9H,2H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDROFACKXBUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Position : Ethyl at position 4 (target) vs. methyl () or chloro () alters lipophilicity and electronic effects. Ethyl groups generally enhance membrane permeability but may reduce solubility.
- aureus and E. coli with MIC values comparable to standard drugs. Anticonvulsant derivatives (e.g., ) show 100% protection in MES models at 30 mg/kg.
Pharmacological Potential
- Antimicrobial Activity : Analogues with 6-methylbenzothiazole moieties () inhibit S. aureus (MIC = 8–16 µg/mL) and C. albicans (MIC = 16–32 µg/mL). The ethyl group in the target compound may enhance Gram-negative activity due to increased lipophilicity.
- Anticonvulsant Activity : Semicarbazone derivatives () with benzothiazole scaffolds show efficacy in MES models, suggesting the target’s carboxamide group could mimic this pharmacophore.
- Tyrosine Kinase Inhibition : A fluoro/iodo-substituted benzothiazole carboxamide () acts as a tyrosine kinase inhibitor (IC50 ~25–27 µmol/L), highlighting the scaffold’s versatility.
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula of this compound is . The compound consists of a benzothiazole core with an ethyl substituent and a carboxamide functional group.
Synthesis Methods:
The synthesis typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method ensures high yield and purity of the final product .
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including colorectal (HCT116), breast (MCF7), and cervical (HeLa) cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cell growth and division .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant inhibitory effects against both bacterial and fungal strains. For instance, it demonstrated effective activity against Klebsiella pneumoniae and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
Table 2: Antimicrobial Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit enzymes involved in cancer cell proliferation and may induce apoptosis through the activation of specific signaling pathways. Additionally, its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study : A study found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a tumor growth inhibition rate of over 50% compared to control groups .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
